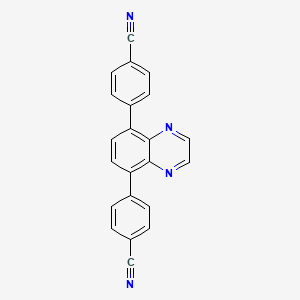

5,8-Bis(4-cyanophenyl)quinoxaline

Beschreibung

Contextualization of Quinoxaline (B1680401) Scaffolds in Contemporary Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a versatile and privileged scaffold in modern chemistry. nih.govmtieat.org Its rigid, planar structure and inherent electron-deficient nature make it an attractive building block for a wide array of functional materials. nih.gov Researchers have extensively utilized quinoxaline derivatives in the development of pharmaceuticals, dyes, and organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.orgnih.gov The stability of the quinoxaline ring system, a result of its aromatic character, provides a robust framework for the attachment of various functional groups, allowing for the fine-tuning of the resulting molecule's properties. mtieat.org

The synthesis of quinoxaline derivatives is well-established, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. abechem.comnsf.gov This accessibility has facilitated the exploration of a vast chemical space, leading to the discovery of quinoxaline-based materials with tailored electronic and optical characteristics.

Significance of Bis(4-cyanophenyl) Functionalization in Molecular Design

The strategic placement of functional groups on a molecular scaffold is a cornerstone of materials design. The bis(4-cyanophenyl) functionalization in 5,8-Bis(4-cyanophenyl)quinoxaline introduces two cyanophenyl moieties at the 5 and 8 positions of the quinoxaline core. The cyano group (-CN) is a potent electron-withdrawing group, which significantly influences the electronic properties of the molecule.

This functionalization serves several key purposes:

Modulation of Electronic Properties: The strong electron-withdrawing nature of the cyano groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is crucial for applications in organic electronics, as it dictates charge injection and transport properties.

Enhancement of Intermolecular Interactions: The polar nature of the cyano group can promote specific intermolecular interactions, such as dipole-dipole interactions, which can influence the solid-state packing of the molecules. This, in turn, affects the material's charge transport characteristics.

Improved Stability: The introduction of these robust aromatic groups can enhance the thermal and morphological stability of the material, a critical factor for the longevity and performance of electronic devices.

While direct research on 5,8-Bis(4-cyanophenyl)quinoxaline is not extensively documented in the provided search results, the principles of such functionalization are well-recognized in the broader field of organic materials chemistry.

Overview of Research Trajectories for Aromatic Heterocyclic Compounds

The study of aromatic heterocyclic compounds is a vibrant and rapidly evolving area of chemical research. researchgate.net Current research trajectories are largely focused on the development of materials with specific and enhanced functionalities for a range of applications.

Key research directions include:

Organic Electronics: A major focus is the design and synthesis of novel heterocyclic compounds for use as active components in OLEDs, OFETs, and organic photovoltaics (OPVs). nih.govrsc.org Researchers are exploring ways to improve charge carrier mobility, efficiency, and stability of these devices through molecular design.

Sensing and Imaging: The unique photophysical properties of many aromatic heterocyclic compounds make them ideal candidates for chemical sensors and biological imaging agents. Research in this area aims to develop molecules that exhibit a detectable change in their fluorescence or color upon interaction with a specific analyte or biological target.

Catalysis: Certain heterocyclic structures can act as ligands for metal catalysts or as organocatalysts themselves. The development of new heterocyclic catalysts is a continuous effort to achieve more efficient and selective chemical transformations.

The investigation of compounds like 5,8-Bis(4-cyanophenyl)quinoxaline aligns with the broader goal of expanding the library of functional organic materials and understanding the structure-property relationships that govern their performance.

Defining the Research Scope for 5,8-Bis(4-cyanophenyl)quinoxaline

Based on the foundational principles of its molecular design, the research scope for 5,8-Bis(4-cyanophenyl)quinoxaline is primarily centered on its potential as an advanced material for electronic applications. The combination of the electron-deficient quinoxaline core and the strongly electron-withdrawing cyanophenyl substituents suggests that this compound would likely exhibit properties suitable for use as an n-type or ambipolar semiconductor in organic field-effect transistors or as an electron-transporting material in organic light-emitting diodes.

A comprehensive investigation of this compound would involve:

Synthesis and Characterization: Development of an efficient and scalable synthetic route, followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure.

Photophysical and Electrochemical Properties: Detailed studies of its absorption and emission properties, as well as its electrochemical behavior (e.g., using cyclic voltammetry) to determine its HOMO and LUMO energy levels.

Thermal Stability: Assessment of its thermal stability through techniques like thermogravimetric analysis (TGA) to ensure its suitability for device fabrication and operation.

Device Fabrication and Characterization: Incorporation of the material into electronic devices like OFETs and OLEDs to evaluate its performance in terms of charge carrier mobility, current on/off ratio, and electroluminescence efficiency.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

919282-37-4 |

|---|---|

Molekularformel |

C22H12N4 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

4-[8-(4-cyanophenyl)quinoxalin-5-yl]benzonitrile |

InChI |

InChI=1S/C22H12N4/c23-13-15-1-5-17(6-2-15)19-9-10-20(22-21(19)25-11-12-26-22)18-7-3-16(14-24)4-8-18/h1-12H |

InChI-Schlüssel |

MVMROGPZFUYTRY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#N)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C#N)N=CC=N3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 5,8 Bis 4 Cyanophenyl Quinoxaline

Precursor Synthesis and Derivatization

The foundational precursor for the synthesis of the 5,8-disubstituted quinoxaline (B1680401) core is 3,6-dibromobenzene-1,2-diamine (B1314658) . This starting material provides the necessary diamino functionality for the subsequent cyclization reaction to form the pyrazine (B50134) ring of the quinoxaline, while the bromine atoms at the desired positions serve as handles for later cross-coupling reactions. This precursor is commercially available from various chemical suppliers.

Another key component is the 1,2-dicarbonyl compound which reacts with the diamine to form the quinoxaline ring. For the synthesis of a 2,3-diarylquinoxaline derivative, benzil (B1666583) (1,2-diphenylethane-1,2-dione) is a common choice. The substituents on the benzil can be varied to tune the properties of the final quinoxaline product.

Synthetic Strategies for Quinoxaline Ring Formation

Condensation Reactions and Variations

The most prevalent method for synthesizing the quinoxaline scaffold is the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net In the context of synthesizing the precursor for 5,8-Bis(4-cyanophenyl)quinoxaline, 3,6-dibromobenzene-1,2-diamine is reacted with a suitable 1,2-dicarbonyl compound, such as benzil, to form 5,8-dibromo-2,3-diphenylquinoxaline .

This reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid, often with heating to drive the reaction to completion. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline. The use of greener chemistry approaches, such as ultrasonic irradiation, has been shown to improve yields and reduce reaction times for the synthesis of related 2,3-diphenylquinoxalines. researchgate.net

A typical procedure involves dissolving the 3,6-dibromobenzene-1,2-diamine and benzil in a suitable solvent and heating the mixture, often with a catalytic amount of acid. After the reaction is complete, the product is typically isolated by precipitation upon the addition of a non-solvent like water, followed by filtration and recrystallization. organic-chemistry.orgrsc.org

| Reactants | Dicarbonyl Compound | Conditions | Product |

| 3,6-Dibromobenzene-1,2-diamine | Benzil | Ethanol or Acetic Acid, Reflux | 5,8-Dibromo-2,3-diphenylquinoxaline |

| o-Phenylenediamine | Benzil | Rectified Spirit, Water Bath, 30 min | 2,3-Diphenylquinoxaline |

| Substituted o-phenylenediamines | Benzil | Methanol (B129727), Reflux, 5-10 hrs | 6-Substituted-2,3-diphenylquinoxalines |

Transition Metal-Catalyzed Coupling Approaches

While less common for the initial ring formation in this specific context, transition metal-catalyzed reactions represent a powerful tool in modern organic synthesis and could be conceptually applied. nih.gov These methods often involve the coupling of pre-functionalized precursors. For instance, a dihalobenzene could be coupled with a suitable nitrogen-containing component in the presence of a palladium or copper catalyst to construct the heterocyclic ring. However, for the synthesis of 5,8-disubstituted quinoxalines, the condensation reaction remains the more direct and widely employed strategy.

Incorporation of Bis(4-cyanophenyl) Moieties

With the 5,8-dibromoquinoxaline (B189913) core in hand, the final and crucial step is the introduction of the two 4-cyanophenyl groups. This is achieved through powerful carbon-carbon bond-forming reactions catalyzed by transition metals, primarily palladium.

Suzuki-Miyaura Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com In this synthesis, 5,8-dibromo-2,3-diphenylquinoxaline is coupled with 4-cyanophenylboronic acid or its corresponding boronic ester.

This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. libretexts.org A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the activation of the boronic acid. rsc.org The reaction is commonly carried out in a solvent system such as a mixture of toluene (B28343) and water, or dioxane and water, under an inert atmosphere to prevent catalyst degradation.

Optimization of the Suzuki-Miyaura coupling often involves screening different catalysts, ligands, bases, and solvent systems to maximize the yield and minimize side reactions. For challenging substrates, the choice of a bulky and electron-rich phosphine ligand can be crucial for achieving high efficiency. libretexts.org

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent System |

| 5,8-Dibromo-2,3-diphenylquinoxaline | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water |

| 5,7-Dibromoindole | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Water |

| 6-Bromopyridine-2-amine | 1-Isopropylpyrazole-5-boronic acid pinacol (B44631) ester | Not specified | Not specified | Not specified |

Sonogashira Coupling and Related Protocols

The Sonogashira coupling provides an alternative route to introduce the cyanophenyl moieties, proceeding through an alkynyl intermediate. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org

In this approach, 5,8-dibromo-2,3-diphenylquinoxaline would first be subjected to a double Sonogashira coupling with 4-ethynylbenzonitrile . This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like copper(I) iodide (CuI), in a basic solvent such as triethylamine (B128534) or a mixture of THF and an amine. researchgate.netajouronline.comresearchgate.net The resulting 5,8-bis((4-cyanophenyl)ethynyl)-2,3-diphenylquinoxaline would then need to be reduced to afford the final target compound, 5,8-Bis(4-cyanophenyl)quinoxaline. This reduction of the alkyne linkages can be achieved through various methods, such as catalytic hydrogenation.

While the Sonogashira coupling is a powerful tool for forming C-C bonds, the additional reduction step makes the Suzuki-Miyaura coupling a more direct and often preferred route for accessing the target compound.

| Aryl Halide | Terminal Alkyne | Catalyst System | Base/Solvent |

| 5,8-Dibromo-2,3-diphenylquinoxaline | 4-Ethynylbenzonitrile | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Triethylamine or THF/Amine |

| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Palladium catalyst | Not specified |

| Dihaloquinoxalines | Various terminal alkynes | Pd(0)/PEG nanoparticles / CuI | Triethylamine/DMF |

Purification and Isolation Techniques for High Purity 5,8-Bis(4-cyanophenyl)quinoxaline

The purification of 5,8-Bis(4-cyanophenyl)quinoxaline, typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 5,8-dibromoquinoxaline and 4-cyanophenylboronic acid, involves removing unreacted starting materials, catalysts, and side products. The choice of purification method is dictated by the nature of the impurities and the desired final purity level.

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For quinoxaline derivatives, a common approach involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. sapub.org As the solution cools, the solubility of the quinoxaline decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. sapub.orgquizlet.com The selection of an appropriate solvent system is critical. Often, a mixture of solvents, such as ethanol and water, is employed to achieve the desired solubility profile. sapub.org After crystallization, the pure product is collected by filtration. sapub.org

Sublimation is another powerful purification technique, particularly for non-volatile solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is highly effective for removing non-volatile or less volatile impurities. The crude 5,8-Bis(4-cyanophenyl)quinoxaline is heated under reduced pressure, causing it to sublime. The gaseous compound then crystallizes on a cold surface, leaving the impurities behind. This technique can yield highly pure materials, which is essential for applications in organic electronics. The thermodynamics of sublimation, including enthalpy and entropy, are key factors that determine the feasibility and conditions for this process. up.pt

Interactive Table: Comparison of Purification Techniques

| Technique | Principle | Common Solvents/Conditions | Advantages |

| Recrystallization | Differential solubility at varying temperatures. | Ethanol, Ethanol/Water mixtures. sapub.org | Effective for removing soluble impurities, scalable. |

| Sublimation | Phase transition from solid to gas under reduced pressure. | High vacuum, elevated temperature. | Yields very high purity product, removes non-volatile impurities. up.pt |

When recrystallization or sublimation does not provide sufficient purity, chromatographic techniques are employed. Column chromatography is a widely used method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent, or mobile phase, is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For quinoxaline derivatives, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. sapub.org The polarity of the eluent is often gradually increased to effectively separate the desired product from impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). sapub.org

More advanced techniques like Ultrahigh-Pressure Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can be used for analytical purposes to confirm the purity of the final product. chromatographyonline.com While primarily an analytical tool, the principles of liquid chromatography are the basis for preparative-scale separations to obtain highly pure batches of the compound. chromatographyonline.com

Yield Optimization and Scalability Considerations

The synthesis of quinoxalines, including 5,8-Bis(4-cyanophenyl)quinoxaline, is often achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or through cross-coupling reactions. nih.govresearchgate.net Optimizing the yield and ensuring the process is scalable are critical for practical applications. researchgate.netresearchgate.net

Several factors influence the reaction yield. In the context of Suzuki-Miyaura coupling, the choice of catalyst, base, solvent, and reaction temperature are all crucial parameters. For instance, palladium-based catalysts are commonly used, and their efficiency can be fine-tuned by the choice of ligands. researchgate.net

Research into quinoxaline synthesis has explored various strategies to improve yields and simplify procedures. Catalyst-free methods using green solvents like methanol have been shown to produce high yields in very short reaction times, which is advantageous for scalability. researchgate.net The concentration of reactants and the amount of catalyst used can also be optimized to maximize yield while minimizing cost and waste. nih.gov Studies have shown that increasing the catalyst amount can increase yield up to a certain point, after which the increase becomes negligible. nih.gov

Interactive Table: Factors Affecting Yield in Quinoxaline Synthesis

| Factor | Description | Example/Observation | Reference |

| Catalyst | The choice of catalyst and its concentration can significantly impact reaction rate and yield. | In some syntheses, increasing the amount of an AlCuMoVP catalyst from 50 mg to 100 mg increased the yield from 85% to 92%. | nih.gov |

| Solvent | The reaction medium can influence reactant solubility and reaction kinetics. | A mixture of ethanol and water (7:3) was found to be an effective solvent system in certain phenol-catalyzed quinoxaline syntheses. | sapub.org |

| Reaction Time & Temp. | Optimizing reaction duration and temperature is crucial for maximizing product formation and minimizing side reactions. | For some room-temperature syntheses, yields increased with reaction time up to 120 minutes before plateauing. | nih.gov |

| Reactant Substituents | The electronic nature of substituents on the starting materials can affect their reactivity. | Electron-donating groups on the diamine reactant can favor product formation, while electron-withdrawing groups may lower yields. | nih.gov |

Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques for 5,8 Bis 4 Cyanophenyl Quinoxaline

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 5,8-Bis(4-cyanophenyl)quinoxaline, the UV-Vis spectrum is expected to be dominated by π-π* and n-π* transitions. The extended π-conjugation arising from the quinoxaline (B1680401) core and the two cyanophenyl substituents would likely result in strong absorption bands in the UV and possibly the visible region.

The primary electronic transitions anticipated for this molecule include:

π-π transitions:* These transitions, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). The quinoxaline ring system and the phenyl rings of the cyanophenyl groups are the main contributors to these transitions. The conjugation between the quinoxaline core and the cyanophenyl moieties is expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.

n-π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the quinoxaline ring) to a π* antibonding orbital. Generally, n-π* transitions are of lower intensity compared to π-π* transitions and are often observed as a shoulder on the main absorption band.

The solvent environment can influence the position of these absorption bands. For instance, polar solvents may lead to a hypsochromic (blue) shift of n-π* transitions due to the stabilization of the non-bonding orbitals.

Table 1: Predicted UV-Vis Absorption Data for 5,8-Bis(4-cyanophenyl)quinoxaline

| Predicted Transition | Expected Wavelength Range (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π-π* (Quinoxaline) | 300-350 | High |

| π-π* (Cyanophenyl) | 250-300 | High |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Fluorescence and Phosphorescence Spectroscopy: Emission Mechanisms and Quantum Yield Studies

Upon absorption of light, excited molecules can relax through radiative pathways, namely fluorescence and phosphorescence. The emission properties of 5,8-Bis(4-cyanophenyl)quinoxaline are expected to be closely linked to its electronic structure.

Fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀) and is typically a rapid process. The presence of the cyanophenyl groups, which are known to influence the emission properties of fluorophores, could lead to interesting photoluminescent behavior. The quantum yield of fluorescence (Φf), a measure of the efficiency of this process, would be a key parameter to determine.

Phosphorescence, on the other hand, is the radiative decay from the lowest triplet excited state (T₁) to the ground state. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. The presence of the nitrogen heteroatoms in the quinoxaline ring could facilitate intersystem crossing (ISC) from the S₁ to the T₁ state, potentially leading to observable phosphorescence, especially at low temperatures or in a rigid matrix.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides crucial information about the dynamics of the excited state. By measuring the decay of fluorescence intensity over time, the excited-state lifetime (τf) can be determined. For a molecule like 5,8-Bis(4-cyanophenyl)quinoxaline, the fluorescence decay is expected to be complex, potentially exhibiting multi-exponential behavior if different emissive species or quenching processes are present.

Excited State Dynamics and Lifetimes

The excited-state dynamics of 5,8-Bis(4-cyanophenyl)quinoxaline would involve a competition between radiative decay (fluorescence) and non-radiative decay pathways, including internal conversion and intersystem crossing. The measured fluorescence lifetime is a direct reflection of the rates of all these deactivation processes. A longer lifetime would suggest that radiative decay is a more favorable pathway, while a shorter lifetime would indicate efficient non-radiative decay channels. Factors such as solvent polarity, temperature, and the presence of quenchers can significantly impact these dynamics.

Table 2: Predicted Photophysical Data for 5,8-Bis(4-cyanophenyl)quinoxaline

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Fluorescence Emission Maximum (λem) | 400-500 nm | Indicates the color of the emitted light |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 | Measures the efficiency of fluorescence |

| Fluorescence Lifetime (τf) | 1-10 ns | Provides insight into excited-state deactivation pathways |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting and Mode Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and offer detailed structural information.

In the IR spectrum of 5,8-Bis(4-cyanophenyl)quinoxaline, characteristic absorption bands would arise from the vibrations of specific functional groups. Key expected vibrations include:

C≡N stretch: A strong, sharp band in the region of 2220-2240 cm⁻¹.

C=N and C=C stretching vibrations: Within the quinoxaline ring, these would appear in the 1500-1650 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C-H out-of-plane bending: In the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information. The C≡N stretching vibration is also expected to be a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the aromatic rings would likely give rise to intense Raman signals.

Table 3: Predicted Key Vibrational Frequencies for 5,8-Bis(4-cyanophenyl)quinoxaline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C≡N Stretch | 2220-2240 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1500-1650 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Structural Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5,8-Bis(4-cyanophenyl)quinoxaline, ¹H and ¹³C NMR spectra would provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoxaline core and the cyanophenyl groups in the aromatic region (typically 7.0-9.0 ppm). The symmetry of the molecule would influence the number of unique proton signals.

The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, including the quaternary carbons of the quinoxaline ring and the cyano groups (around 110-120 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between neighboring protons.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular framework.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5,8-Bis(4-cyanophenyl)quinoxaline in CDCl₃

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity and Integration |

|---|---|---|

| ¹H (Quinoxaline) | 8.0 - 9.0 | Doublets, Triplets |

| ¹H (Cyanophenyl) | 7.5 - 8.0 | Doublets |

| ¹³C (Cyano) | 110 - 120 | Singlet |

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. While 5,8-Bis(4-cyanophenyl)quinoxaline is a diamagnetic molecule in its ground state, its radical anion or radical cation could be generated through electrochemical or chemical reduction or oxidation.

The EPR spectrum of the radical anion, for instance, would exhibit a hyperfine structure arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen atoms of the quinoxaline ring and the protons. Analysis of the hyperfine coupling constants would provide valuable information about the distribution of the unpaired electron density within the radical species, offering insights into the nature of the lowest unoccupied molecular orbital (LUMO) of the parent molecule. Similarly, the EPR spectrum of the radical cation would provide information about the highest occupied molecular orbital (HOMO).

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral compounds.

In the broader class of quinoxaline derivatives, CD spectroscopy has been employed to analyze the structure-chirality relationships of novel compounds. For instance, studies on steroidal quinoxalines have utilized CD analysis to determine their helicity based on observed Cotton effects. mdpi.combohrium.comresearchgate.net These investigations highlight the utility of CD spectroscopy in characterizing the spatial arrangements of substituents on the quinoxaline core. mdpi.com

However, a detailed review of existing scientific literature reveals no specific studies on chiral derivatives of 5,8-Bis(4-cyanophenyl)quinoxaline. Consequently, there is no published data on the application of Circular Dichroism spectroscopy to this particular compound or its potential chiral forms. Research in this specific area remains to be conducted.

Spectroelectrochemical Investigations: Redox-Induced Spectral Changes

Spectroelectrochemistry is an analytical technique that provides insight into the changes in a molecule's spectroscopic properties (e.g., UV-Vis, fluorescence) as it undergoes electrochemical oxidation or reduction. This method is crucial for understanding the relationship between a molecule's electronic structure and its redox states, which is particularly relevant for materials used in electronics and photonics.

While spectroelectrochemical studies have been performed on various quinoxaline-containing systems, such as quinoxaline-based organic dyes and quinoxalinoporphyrins, there is a notable absence of published research specifically detailing the spectroelectrochemical behavior of 5,8-Bis(4-cyanophenyl)quinoxaline. Therefore, no data tables or detailed findings on its redox-induced spectral changes can be presented at this time. Such an investigation would be necessary to characterize the properties of its radical ions and understand its stability and color changes upon electron transfer.

Theoretical and Computational Investigations of 5,8 Bis 4 Cyanophenyl Quinoxaline

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides insights into molecular orbital energies, geometry, and the distribution of electron density. However, no dedicated DFT studies for 5,8-Bis(4-cyanophenyl)quinoxaline have been identified in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's electronic behavior, such as its electron-donating and accepting capabilities. For many quinoxaline (B1680401) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient quinoxaline core.

Specific HOMO/LUMO energy values and distribution plots for 5,8-Bis(4-cyanophenyl)quinoxaline are not available in published research. A hypothetical data table for such findings would look as follows, but remains unpopulated due to the lack of data.

Table 1: Hypothetical Frontier Molecular Orbital Energies of 5,8-Bis(4-cyanophenyl)quinoxaline

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

No data is available from scientific literature for this compound.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. This would reveal key bond lengths, bond angles, and dihedral angles, particularly the twist angle between the central quinoxaline ring and the peripheral cyanophenyl groups, which significantly impacts electronic conjugation. Without specific studies, the precise optimized geometry of 5,8-Bis(4-cyanophenyl)quinoxaline is unknown.

Table 2: Hypothetical Optimized Geometric Parameters of 5,8-Bis(4-cyanophenyl)quinoxaline

| Parameter | Value |

|---|---|

| Bond Length (C-C in quinoxaline) | Data Not Available |

| Bond Length (C-N in quinoxaline) | Data Not Available |

| Dihedral Angle (Quinoxaline-Phenyl) | Data Not Available |

No data is available from scientific literature for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. For a molecule like 5,8-Bis(4-cyanophenyl)quinoxaline, one would expect negative potential (red regions) around the nitrogen atoms of the quinoxaline and cyano groups, and positive potential (blue regions) on other parts of the structure. However, no specific ESP maps for this compound have been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules, predicting their optical properties such as UV-Vis absorption spectra.

Vertical Excitation Energies and Oscillator Strengths

TD-DFT calculations yield vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry) and oscillator strengths (the probability of a given electronic transition). This information is fundamental to understanding a compound's light-absorbing capabilities. While general studies on quinoxaline derivatives report on their absorption properties, specific values for 5,8-Bis(4-cyanophenyl)quinoxaline are not documented.

Table 3: Hypothetical Calculated Vertical Excitation Energies and Oscillator Strengths for 5,8-Bis(4-cyanophenyl)quinoxaline

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data Not Available | Data Not Available | Data Not Available |

| S0 → S2 | Data Not Available | Data Not Available | Data Not Available |

No data is available from scientific literature for this compound.

Charge Transfer Characteristics in Excited States

For donor-acceptor type molecules, understanding the charge transfer (CT) characteristics upon photoexcitation is key. In 5,8-Bis(4-cyanophenyl)quinoxaline, one might anticipate intramolecular charge transfer from the phenyl rings to the electron-accepting quinoxaline core or cyano groups. Analysis of the molecular orbitals involved in the electronic transitions would confirm the nature of these excited states (e.g., local excitation vs. charge-transfer). This detailed analysis is absent from the current scientific record for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with their environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions at an atomic level of detail.

For a molecule like 5,8-Bis(4-cyanophenyl)quinoxaline, MD simulations could be employed to understand its dynamic behavior in various solvents or in the solid state. Key parameters that would be investigated include:

Conformational Dynamics: The planarity of the quinoxaline core and the rotational freedom of the cyanophenyl groups are critical for its electronic and photophysical properties. MD simulations can reveal the preferred dihedral angles between the quinoxaline and the phenyl rings and the timescale of their fluctuations.

Solvation Structure: In solution, the arrangement of solvent molecules around the solute can significantly influence its behavior. MD simulations can characterize the solvation shell of 5,8-Bis(4-cyanophenyl)quinoxaline, identifying specific interactions such as hydrogen bonding or pi-stacking with solvent molecules.

Intermolecular Interactions: In condensed phases, understanding how molecules of 5,8-Bis(4-cyanophenyl)quinoxaline interact with each other is crucial for predicting its bulk properties. MD simulations can quantify the strength and geometry of intermolecular interactions, such as pi-pi stacking between the aromatic rings.

Hypothetical Data from MD Simulations:

The following table represents the type of data that could be generated from MD simulations of 5,8-Bis(4-cyanophenyl)quinoxaline in a hypothetical study.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 298 K | The temperature at which the simulation was run. |

| Pressure | 1 atm | The pressure at which the simulation was run. |

| Average Dihedral Angle (Quinoxaline-Phenyl) | 35° ± 5° | The average angle of twist between the quinoxaline core and the cyanophenyl substituents. |

| Radial Distribution Function (g(r)) Peak (π-π stacking) | 3.5 Å | The most probable distance for pi-pi stacking interactions between two molecules. |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. These methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates, and thereby elucidating the reaction mechanism.

For 5,8-Bis(4-cyanophenyl)quinoxaline, quantum chemical calculations could be used to study various hypothetical reaction pathways, such as:

Electrophilic or Nucleophilic Attack: The calculations could predict the most likely sites for electrophilic or nucleophilic attack on the molecule, providing insights into its chemical reactivity.

Photochemical Reactions: Upon absorption of light, the molecule can undergo various photochemical reactions. Quantum chemical calculations can help to understand the nature of the excited states and the pathways for their decay, including radiative (fluorescence, phosphorescence) and non-radiative processes.

Redox Chemistry: The cyanophenyl groups are electron-withdrawing, which will influence the redox properties of the quinoxaline core. Quantum chemical calculations can predict the reduction and oxidation potentials of the molecule.

Hypothetical Data from Quantum Chemical Calculations:

This table illustrates the kind of data that quantum chemical calculations could provide for the analysis of reaction pathways.

| Calculation Type | Property | Calculated Value | Significance |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.2 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| DFT (B3LYP/6-31G) | LUMO Energy | -2.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| TD-DFT | First Singlet Excitation Energy | 2.8 eV | Corresponds to the energy of the lowest electronic absorption band. |

| NBO Analysis | Charge on Nitrogen Atoms | -0.45 e | Indicates the partial negative charge on the nitrogen atoms, suggesting sites for protonation or coordination to metal ions. |

Computational Modeling of Molecular Self-Assembly

The ability of molecules to spontaneously organize into well-defined structures is known as molecular self-assembly. This process is fundamental to the creation of functional materials in nanotechnology and materials science. Computational modeling plays a crucial role in understanding and predicting the self-assembly behavior of molecules.

For 5,8-Bis(4-cyanophenyl)quinoxaline, its planar aromatic structure and the presence of polar nitrile groups suggest that it could exhibit interesting self-assembly properties, potentially forming liquid crystalline phases or ordered thin films. Computational modeling techniques that could be applied include:

Coarse-Grained Molecular Dynamics: To simulate the self-assembly of a large number of molecules over long timescales, coarse-grained models, where groups of atoms are represented as single beads, can be used.

Monte Carlo Simulations: These simulations can be used to explore the thermodynamic landscape of self-assembly, predicting the most stable structures that the molecules will form under given conditions.

Predictive Modeling based on Molecular Descriptors: By correlating molecular features (e.g., shape, polarity) with known self-assembly behavior from a database of compounds, it might be possible to predict the self-assembly of 5,8-Bis(4-cyanophenyl)quinoxaline.

Hypothetical Data from Self-Assembly Modeling:

The following table provides an example of the kind of predictive information that could be obtained from computational modeling of molecular self-assembly.

| Modeling Technique | Predicted Assembly Motif | Key Driving Interaction | Potential Application |

| Coarse-Grained MD | Lamellar Stacking | π-π stacking of quinoxaline cores | Organic field-effect transistors |

| Monte Carlo | Herringbone Packing | Dipole-dipole interactions of nitrile groups | Anisotropic conductive films |

| Predictive Modeling | Nematic Liquid Crystal Phase | Anisotropic molecular shape | Display technologies |

Photophysical and Optoelectronic Properties of 5,8 Bis 4 Cyanophenyl Quinoxaline

Charge Transfer Phenomena and Intramolecular Charge Transfer (ICT) Characteristics

The structure of 5,8-Bis(4-cyanophenyl)quinoxaline, featuring an electron-deficient quinoxaline (B1680401) core and electron-withdrawing cyanophenyl substituents, suggests the potential for significant intramolecular charge transfer (ICT) phenomena. In many quinoxaline-based luminogens, the introduction of donor and acceptor moieties within the same molecule leads to the formation of a "push-pull" system. nih.govnih.gov This architecture facilitates the redistribution of electron density upon photoexcitation.

Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In molecules with ICT character, the HOMO is typically localized on the electron-donating part, while the LUMO is centered on the electron-accepting part. For 5,8-Bis(4-cyanophenyl)quinoxaline, both the quinoxaline ring and the cyanophenyl groups are electron-accepting in nature. However, the quinoxaline moiety can act as a relative donor in comparison to the strongly withdrawing cyanophenyl groups, or charge transfer can be induced from the phenyl rings to the cyano groups.

In related systems, such as other quinoxaline-based luminogens, pronounced ICT and even twisted intramolecular charge transfer (TICT) states have been observed. rsc.orgrsc.org A TICT state can form in the excited state if there is sufficient rotational freedom between the donor and acceptor parts of the molecule. This leads to a highly polarized, non-emissive or weakly emissive state, which can significantly affect the fluorescence properties. For instance, a novel quinoxaline-based luminogen (QUPY) was designed to exhibit both TICT and aggregation-enhanced emission (AEE) characteristics. rsc.org The study of indolizino[5,6-b]quinoxaline derivatives also highlights the preparation of push-pull structures to induce ICT properties. nih.gov

Energy Transfer Mechanisms within Molecular Systems

Energy transfer processes are critical in molecular systems designed for optoelectronic applications. These processes can occur between different molecules (intermolecular) or within different parts of the same molecule (intramolecular). For 5,8-Bis(4-cyanophenyl)quinoxaline in a condensed phase (e.g., thin film or aggregate), intermolecular energy transfer can occur, often leading to changes in the emission spectra compared to dilute solutions.

In the context of materials for organic light-emitting diodes (OLEDs), this compound could act as a host for a fluorescent or phosphorescent dopant. In such a scenario, efficient Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer from the host (5,8-Bis(4-cyanophenyl)quinoxaline) to the guest (dopant) is crucial. The efficiency of FRET depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their transition dipole moments and distance.

Intramolecularly, the concept of energy transfer can be related to the de-excitation pathways from higher excited states to the lowest excited singlet state (S1), from which fluorescence typically occurs. This internal conversion is usually very rapid.

Singlet and Triplet Excited State Energetics

The energy levels of the singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states determine the photophysical behavior of a molecule. The energy of the first excited singlet state (S1) dictates the color of fluorescence, while the energy of the first triplet state (T1) is particularly important for applications in phosphorescent OLEDs and for understanding photodegradation pathways.

For aromatic heterocycles like quinoxalines, the lowest excited singlet state can be of either n-π* or π-π* character. The presence of nitrogen atoms introduces non-bonding orbitals (n), leading to possible n-π* transitions, which are typically lower in energy than π-π* transitions in some solvents. However, the extensive π-conjugation in 5,8-Bis(4-cyanophenyl)quinoxaline likely results in the lowest excited singlet state having significant π-π* character. In some quinoxaline derivatives, non-Kasha fluorescence from a higher excited state, S2(ππ), has been observed, especially in rigid structures where the S1(nπ) state is close in energy. acs.org

The energy gap between the S1 and T1 states (ΔEST) is a critical parameter. A small ΔEST facilitates intersystem crossing (ISC) from the singlet to the triplet manifold, which can enhance phosphorescence but quench fluorescence. In many organic molecules, the T1 state is approximately 0.5-1.0 eV lower in energy than the S1 state. Cationic Ir(III) complexes incorporating quinolinyl-quinoxaline ligands have been studied to understand their triplet excited-state absorption and lifetimes. nih.gov

The following table provides estimated energy levels for a related quinoxaline-based polymer, PQ1, which can serve as a proxy for understanding the energetics.

| Property | Value (eV) | Reference Compound |

| Optical Band Gap (Egopt) | 1.59 | PQ1 Polymer Film |

| Electrochemical Band Gap (Egec) | 1.3 | PQ1 Polymer Film |

| HOMO Energy Level | -5.58 | PQ1 Polymer Film |

| LUMO Energy Level | -4.28 | PQ1 Polymer Film |

| Data derived from a study on a quinoxaline-based D-A conjugated polymer (PQ1). nih.gov |

Photoluminescence Quantum Yields and Efficiencies

Photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a key parameter for materials used in lighting and display applications. The PLQY is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The PLQY of quinoxaline derivatives can vary widely depending on their structure and environment. The presence of electron-withdrawing groups like the cyano-substituent can sometimes lead to lower quantum yields due to the enhancement of non-radiative processes, such as those involving ICT or TICT states. rsc.org However, in some cases, the rigid structure and suppression of vibrational modes can lead to high fluorescence efficiency. For example, certain quinoline (B57606) derivatives have been synthesized that exhibit high fluorescence quantum yields, with one compound reaching 0.78. nih.gov

The efficiency of 5,8-Bis(4-cyanophenyl)quinoxaline is expected to be highly solvent-dependent due to the potential for ICT. In non-polar solvents, a higher quantum yield might be observed, while in polar solvents, the stabilization of a charge-separated excited state could lead to quenching of fluorescence.

Non-Radiative Decay Pathways

Non-radiative decay processes are mechanisms by which an excited molecule returns to the ground state without emitting a photon. These pathways compete with fluorescence and reduce the photoluminescence quantum yield. The main non-radiative pathways are:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S2 → S1 or S1 → S0). IC is often efficient when there are strong vibronic couplings between the states.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S1 → T1). This process is enhanced by the presence of heavy atoms (which is not the case here) or specific orbital configurations.

Photoinduced Chemical Reactions: The excited molecule may undergo a chemical transformation, such as isomerization or fragmentation.

Quenching: Interaction with other molecules can lead to the de-excitation of the fluorophore.

For molecules exhibiting ICT, a significant non-radiative pathway can be the relaxation through a low-energy, non-emissive or weakly emissive TICT state. rsc.org Furthermore, in some photostable dyes, non-radiative deactivation can be a deliberately engineered property to dissipate harmful UV energy. rsc.org For 5,8-Bis(4-cyanophenyl)quinoxaline, the rotational freedom of the cyanophenyl groups could provide a pathway for non-radiative decay through vibrational and rotational relaxation.

Redox Potentials and Electrochemical Band Gap Determination

The redox potentials (oxidation and reduction potentials) of a molecule are crucial for understanding its electronic structure and for designing electronic devices. These are typically measured using cyclic voltammetry (CV). The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO.

The electrochemical band gap (Egec) can be calculated from the onsets of the first oxidation and reduction peaks in the cyclic voltammogram. This value is often compared to the optical band gap (Egopt) determined from the onset of UV-Vis absorption.

Quinoxaline derivatives are known to be electron-deficient, meaning they are relatively easy to reduce. The presence of two cyanophenyl groups, which are strong electron-withdrawing groups, is expected to lower both the HOMO and LUMO energy levels of 5,8-Bis(4-cyanophenyl)quinoxaline compared to the unsubstituted quinoxaline. This would make the compound easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential).

In a study on a quinoxaline-based polymer (PQ1), the onset oxidation and reduction potentials were found to be 0.78 V and -0.52 V, respectively. nih.gov From these values, the HOMO and LUMO levels were calculated to be -5.58 eV and -4.28 eV, respectively, leading to an electrochemical band gap of 1.3 eV. nih.gov Another study on nickel-bis(quinoxaline-6,7-dithiolate) complexes showed that the redox potentials are highly dependent on the nature of the substituent on the quinoxaline ring. acs.org

The following table summarizes electrochemical data for a related quinoxaline-based polymer, providing an estimate for the properties of the target compound.

| Parameter | Value | Reference Compound |

|---|---|---|

| Onset Oxidation Potential (Eox) | 0.78 V | PQ1 Polymer Film |

| Onset Reduction Potential (Ered) | -0.52 V | PQ1 Polymer Film |

| HOMO Level (calculated) | -5.58 eV | PQ1 Polymer Film |

| LUMO Level (calculated) | -4.28 eV | PQ1 Polymer Film |

| Electrochemical Band Gap (Egec) | 1.3 eV | PQ1 Polymer Film |

Data derived from a study on a quinoxaline-based D-A conjugated polymer (PQ1). nih.gov

Advanced Material Science Applications of 5,8 Bis 4 Cyanophenyl Quinoxaline

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-accepting quinoxaline (B1680401) core, functionalized with electron-withdrawing cyanophenyl groups at the 5 and 8 positions, suggests that 5,8-Bis(4-cyanophenyl)quinoxaline possesses electronic properties suitable for various layers within OLED and OPV devices. The structural design of this molecule allows for significant intramolecular charge transfer, a key characteristic for efficient device performance.

Emitter Materials and Host Matrices

Quinoxaline derivatives are frequently investigated as emitters in OLEDs, particularly for yellow and red light emission, owing to their typically narrow band gaps and high thermal and electrochemical stability. The extensive π-conjugation in 5,8-Bis(4-cyanophenyl)quinoxaline, provided by the quinoxaline core and the two phenyl rings, combined with the electron-withdrawing nature of the cyano groups, is expected to result in a material with a significant dipole moment and the potential for efficient electroluminescence.

Moreover, quinoxaline derivatives can serve as host materials for phosphorescent or fluorescent emitters. A suitable host material should possess a high triplet energy to confine the excitons on the guest emitter, good charge transport properties, and thermal stability. The rigid structure and likely high glass transition temperature of 5,8-Bis(4-cyanophenyl)quinoxaline would contribute to the morphological stability of the emitting layer, a crucial factor for long device lifetime.

| Potential Application | Key Molecular Features of 5,8-Bis(4-cyanophenyl)quinoxaline | Expected Performance Benefit |

| Emitter Material | Extended π-conjugation, Intramolecular Charge Transfer | Potential for efficient yellow-red emission |

| TADF Emitter | Donor-Acceptor-Donor (D-A-D) architecture | Possibility of high exciton (B1674681) utilization via RISC |

| Host Material | High thermal stability, Rigid molecular structure | Enhanced morphological stability of the emitting layer |

Electron Transport Layer (ETL) and Hole Transport Layer (HTL) Components

Conversely, strategic molecular design can also render quinoxaline derivatives suitable for hole-transporting layers. While the core is electron-deficient, the addition of electron-donating peripheral groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level, making them suitable for hole injection and transport. Research on other quinoxaline-based materials has demonstrated their successful application as HTLs in perovskite solar cells, a technology closely related to OPVs. For 5,8-Bis(4-cyanophenyl)quinoxaline, its application as an HTL would be less conventional but could be envisioned in specific device architectures where its energy levels are appropriately aligned.

| Device Layer | Relevant Property of Quinoxaline Derivatives | Contribution of 5,8-Bis(4-cyanophenyl)quinoxaline |

| Electron Transport Layer (ETL) | Electron-deficient nature, Tunable LUMO levels. | The two cyano groups are expected to lower the LUMO, facilitating electron injection and transport. |

| Hole Transport Layer (HTL) | Potential for modification with donor groups to raise HOMO levels. | While less likely, its use could be explored in specialized device structures. |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Quinoxaline derivatives have been explored as the active material in OFETs due to their good environmental and thermal stability, and their tunable charge transport characteristics.

The molecular structure of 5,8-Bis(4-cyanophenyl)quinoxaline, with its planar aromatic core, suggests the potential for significant π-π stacking in the solid state. This intermolecular interaction is crucial for efficient charge hopping between adjacent molecules, a prerequisite for high charge carrier mobility. The presence of the cyanophenyl groups can influence the molecular packing and orientation in thin films, which in turn dictates the OFET performance.

While specific OFET performance data for 5,8-Bis(4-cyanophenyl)quinoxaline is not documented in the reviewed literature, the general characteristics of quinoxaline-based materials in OFETs are promising. Depending on the specific substitutions, quinoxaline derivatives can exhibit either n-type (electron-transporting) or p-type (hole-transporting) behavior. Given the strong electron-withdrawing nature of the cyano groups, 5,8-Bis(4-cyanophenyl)quinoxaline is anticipated to be an n-type semiconductor.

| OFET Parameter | Influencing Factor from 5,8-Bis(4-cyanophenyl)quinoxaline | Anticipated Characteristic |

| Charge Carrier Mobility | Intermolecular π-π stacking, Molecular packing | Potential for good electron mobility |

| Conduction Type | Electron-withdrawing cyano groups | Expected n-type semiconductor behavior |

| Device Stability | Inherent thermal and environmental stability of the quinoxaline core | Good operational stability |

Fluorescent Probes and Chemical Sensors

The photophysical properties of quinoxaline derivatives, particularly their fluorescence, make them attractive candidates for the development of chemical sensors. The principle behind a fluorescent chemosensor is that the binding of a target analyte to the sensor molecule induces a change in its fluorescence properties, such as intensity, wavelength, or lifetime.

Chemosensor Design Principles

A fluorescent chemosensor typically consists of two main components: a fluorophore (the signaling unit) and a receptor (the recognition unit). In the case of 5,8-Bis(4-cyanophenyl)quinoxaline, the quinoxaline core with its extended π-system can act as the fluorophore. The design of a chemosensor based on this molecule would involve incorporating a specific receptor unit that can selectively bind to the target analyte.

The electron-deficient nitrogen atoms in the quinoxaline ring, as well as the nitrogen atoms of the cyano groups, could potentially act as binding sites for certain analytes. The design principle would revolve around modulating the intramolecular charge transfer (ICT) process upon analyte binding. For instance, the interaction of a metal ion with the nitrogen atoms could alter the electron density distribution within the molecule, leading to a noticeable change in its fluorescence emission.

Target Analyte Recognition Mechanisms

The recognition of a target analyte by a chemosensor based on 5,8-Bis(4-cyanophenyl)quinoxaline could occur through several mechanisms:

Coordination: The nitrogen atoms of the quinoxaline ring and the cyano groups can act as Lewis basic sites, allowing for the coordination of metal ions. This interaction can quench or enhance the fluorescence depending on the nature of the metal ion (e.g., heavy metal quenching).

Hydrogen Bonding: If the sensor molecule is further functionalized with hydrogen bond donor or acceptor groups, it could be used to detect analytes capable of forming hydrogen bonds.

Displacement Assays: The molecule could be part of a complex that is non-fluorescent. The introduction of a target analyte could displace a component of the complex, "turning on" the fluorescence of the 5,8-Bis(4-cyanophenyl)quinoxaline fluorophore.

| Recognition Mechanism | Potential Target Analytes | Sensing Principle |

| Coordination | Metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) | Fluorescence quenching or enhancement upon binding |

| Modulation of ICT | Protons (pH sensing), Anions | Changes in the intramolecular charge transfer characteristics |

Nonlinear Optics (NLO) Materials

Nonlinear optics (NLO) is a field of study that investigates the interactions of intense light with matter, leading to a variety of phenomena with applications in optical switching, frequency conversion, and optical data storage. rsc.org Organic materials with large third-order NLO responses are of particular interest due to their potential for fast response times and high damage thresholds.

The NLO properties of organic molecules are intrinsically linked to their electronic structure, particularly the presence of delocalized π-electron systems and intramolecular charge transfer (ICT) characteristics. Quinoxaline derivatives, with their extended π-conjugation and electron-accepting pyrazine (B50134) ring, provide a robust framework for engineering significant NLO responses. rsc.org The introduction of donor and acceptor groups at various positions on the quinoxaline core can further enhance these properties.

In the case of 5,8-Bis(4-cyanophenyl)quinoxaline , the molecule possesses a symmetrical D-A-D (Donor-Acceptor-Donor) or more accurately, an A'-A-A' (Acceptor'-Acceptor-Acceptor') structure, where the central quinoxaline ring acts as the primary acceptor (A) and the terminal cyanophenyl groups act as additional electron-withdrawing moieties (A'). The cyano (–CN) group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule. The extended conjugation between the phenyl rings and the quinoxaline core creates a large, polarizable electron cloud. This extensive π-system, coupled with the strong electron-withdrawing nature of the cyano groups, is expected to lead to a significant third-order NLO response.

Table 1: Representative Third-Order NLO Properties of Related Quinoxaline Derivatives

| Compound/Material System | Measurement Technique | Key NLO Parameter | Reference |

| Quinoxaline-fused rsc.orgcarbohelicene derivative | Density Functional Theory | First Hyperpolarizability (β_HRS) ≈ 32.96 x 10⁻³⁰ esu | rsc.org |

| Polymethine materials | Not Specified | Macroscopic Nonlinearity ( | χ⁽³⁾ |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential NLO properties of quinoxaline derivatives. It does not represent experimental data for 5,8-Bis(4-cyanophenyl)quinoxaline.

Photocatalysis and Electrocatalysis Applications

Photocatalysis harnesses light energy to drive chemical reactions, offering a green and sustainable approach to chemical synthesis and energy production. Organic photocatalysts have gained significant attention due to their tunable photophysical and electrochemical properties. nih.gov

Organic Photoredox Catalysis

In organic photoredox catalysis, a photocatalyst absorbs light to reach an excited state, becoming a potent oxidant or reductant capable of initiating single-electron transfer (SET) processes with organic substrates. The electron-deficient nature of the quinoxaline core suggests that its derivatives could function as effective electron acceptors in photocatalytic cycles. nih.gov The introduction of cyanophenyl groups in 5,8-Bis(4-cyanophenyl)quinoxaline is expected to further enhance its electron-accepting capabilities, potentially making it a suitable candidate for oxidative photoredox catalysis.

Upon photoexcitation, 5,8-Bis(4-cyanophenyl)quinoxaline would likely form an excited state with a high reduction potential. This excited state could then accept an electron from a suitable organic donor molecule, initiating a catalytic cycle. The stability of the resulting radical anion would be enhanced by the delocalization of the negative charge over the entire π-system, including the quinoxaline core and the cyanophenyl substituents. While specific studies employing 5,8-Bis(4-cyanophenyl)quinoxaline as a photoredox catalyst are yet to be reported, the fundamental electronic properties of the quinoxaline scaffold are promising.

CO₂ Reduction and Hydrogen Evolution Reactions

The conversion of carbon dioxide (CO₂) into valuable fuels and the production of hydrogen (H₂) from water are critical challenges in renewable energy research. Photocatalysis and electrocatalysis are key technologies being explored for these transformations. The efficiency of these processes often relies on catalysts that can efficiently absorb light, separate charges, and provide active sites for the desired reactions.

Quinoxaline derivatives have been investigated for their potential in hydrogen evolution reactions. Their ability to participate in proton-coupled electron transfer (PCET) processes is a key feature. scholaris.ca For 5,8-Bis(4-cyanophenyl)quinoxaline , the nitrogen atoms in the pyrazine ring could act as protonation sites, facilitating the multi-electron, multi-proton processes required for both CO₂ reduction and hydrogen evolution. The extended π-system can act as a photosensitizer, absorbing light and generating the necessary charge carriers.

While experimental data for 5,8-Bis(4-cyanophenyl)quinoxaline in these applications is not available, the structural motifs are conducive to catalytic activity. The electron-withdrawing cyanophenyl groups could influence the electronic energy levels, potentially tuning the bandgap to be suitable for visible-light absorption and providing favorable redox potentials for driving these challenging reactions.

Table 2: Potential Roles of Structural Features of 5,8-Bis(4-cyanophenyl)quinoxaline in Catalysis

| Structural Feature | Potential Role in Photocatalysis/Electrocatalysis |

| Quinoxaline Core | Light-harvesting antenna, electron acceptor, stable radical anion formation. |

| Pyrazine Nitrogen Atoms | Protonation sites, active centers for substrate binding and transformation. |

| Cyanophenyl Groups | Enhancement of electron-accepting properties, tuning of redox potentials. |

| Extended π-Conjugation | Broad absorption in the visible spectrum, efficient charge delocalization. |

Organic Spintronics Research

Organic spintronics is an emerging field that aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. This technology promises devices with lower power consumption, faster operation speeds, and higher integration densities. Key to the development of organic spintronic devices is the design of organic materials that can efficiently transport spin-polarized currents and exhibit long spin lifetimes.

The properties required for organic spintronic materials include a well-defined electronic structure and weak spin-orbit coupling, which is often found in molecules composed of light elements like carbon, hydrogen, and nitrogen. Quinoxaline derivatives, being purely organic and possessing extensive π-conjugated systems, are interesting candidates for this field. The ability to tune their electronic properties through chemical modification is a significant advantage. nih.gov

For 5,8-Bis(4-cyanophenyl)quinoxaline , the introduction of cyano groups can influence the molecular packing in the solid state, which in turn affects charge and spin transport. The planarity and extended conjugation of the molecule could facilitate intermolecular π-π stacking, creating pathways for efficient transport. While there is no direct research on the spintronic properties of 5,8-Bis(4-cyanophenyl)quinoxaline , the fundamental characteristics of the quinoxaline scaffold warrant its consideration in theoretical and experimental investigations in this burgeoning field. The magnetic properties of metal complexes involving quinoxaline-type ligands have been studied, but the intrinsic magnetic and spin transport properties of the metal-free organic molecule remain an open area of research.

Supramolecular Chemistry and Self Assembly of 5,8 Bis 4 Cyanophenyl Quinoxaline Systems

Non-Covalent Interactions and Molecular Recognition

The self-assembly and molecular recognition capabilities of 5,8-Bis(4-cyanophenyl)quinoxaline are dictated by a variety of non-covalent interactions. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) moiety, combined with the electron-rich benzene (B151609) portion and the appended phenyl rings, facilitates π-π stacking interactions. These interactions are a primary driving force for aggregation and ordering in both solid-state packing and solution-phase assembly.

Crystal Engineering and Solid-State Structures

Crystal engineering with quinoxaline-based molecules leverages the predictable nature of non-covalent interactions to design solid-state architectures with desired properties. For 5,8-Bis(4-cyanophenyl)quinoxaline, the interplay between π-π stacking of the aromatic rings and directional C–H···N hydrogen bonds is crucial in determining the crystal packing. The linear, rigid geometry of the molecule, along with the potential for antiparallel stacking driven by dipole-dipole interactions of the cyano groups, suggests a propensity for forming well-ordered, layered, or herringbone structures.

Table 1: Representative Crystallographic Data for a Related Quinoxaline Derivative (Note: Data is for 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline as a representative example of a substituted quinoxaline system.)

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.771(2) |

| b (Å) | 12.115(3) |

| c (Å) | 14.502(3) |

| β (°) | 94.71(3) |

| Volume (ų) | 1709.2(7) |

| Z (molecules/cell) | 4 |

This table is for illustrative purposes to show typical parameters obtained from single-crystal X-ray diffraction of a related compound.

Thin Film Formation and Morphological Characterization

The ability to form uniform thin films is critical for the integration of 5,8-Bis(4-cyanophenyl)quinoxaline into electronic devices. The morphology of these films, including crystallinity, grain size, and surface roughness, is highly dependent on the deposition method and processing conditions. These morphological characteristics directly impact device performance by influencing charge transport pathways.

Solution-based methods offer a scalable and cost-effective route for thin film fabrication. Techniques such as spin-coating, drop-casting, and solution-shearing can be employed. For related quinoxaline-based organic semiconductors, solution-shearing has been successfully used to create thin films for organic thin-film transistors (OTFTs). researchgate.net The choice of solvent is critical, as it must provide adequate solubility for 5,8-Bis(4-cyanophenyl)quinoxaline while having appropriate volatility to control the crystallization process during film drying. The resulting film morphology can range from amorphous to highly crystalline, depending on factors like solvent evaporation rate, substrate temperature, and solution concentration.

Thermal vapor deposition under high vacuum is another key technique for producing high-purity, uniform thin films. In this method, the material is sublimated and then allowed to condense onto a temperature-controlled substrate. This process provides precise control over film thickness and can lead to highly ordered molecular packing, which is often beneficial for charge transport. Quinoxaline derivatives have been successfully deposited via vacuum deposition to fabricate OTFTs, in some cases yielding higher charge carrier mobilities compared to their solution-processed counterparts. researchgate.net The substrate temperature during deposition is a crucial parameter that influences the nucleation and growth of crystalline domains, thereby affecting the final film morphology.

Table 2: Thin-Film Transistor Performance of a Representative Quinoxaline Derivative (Note: Data is for a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative to illustrate typical performance metrics.)

| Deposition Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio |

| Solution Shearing | 2.6 × 10⁻⁵ | 1.8 × 10⁵ |

| Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ |

This table, based on data from a related compound researchgate.net, demonstrates how the fabrication method can influence the electronic properties of quinoxaline-based thin films.

Host-Guest Chemistry and Inclusion Complexes

The defined structure and electronic properties of the quinoxaline core allow it to participate in host-guest chemistry. More complex bis-quinoxaline scaffolds have been designed to act as molecular tweezers, where the two quinoxaline units form a cleft capable of binding electron-rich guest molecules. beilstein-journals.orgnih.gov While 5,8-Bis(4-cyanophenyl)quinoxaline is a single unit, its electron-deficient quinoxaline core can still interact favorably with electron-donating guest molecules through charge-transfer interactions.

Conversely, the molecule itself can act as a guest, forming inclusion complexes with larger host molecules. For example, quinoxaline-1,4-dioxide derivatives have been shown to form inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.net In such a complex, the hydrophobic quinoxaline moiety is encapsulated within the cavity of the cyclodextrin host, which can enhance its solubility in aqueous media. The formation of such complexes is typically driven by hydrophobic interactions and van der Waals forces.

Polymer Blends and Composites Incorporating 5,8-Bis(4-cyanophenyl)quinoxaline

Incorporating 5,8-Bis(4-cyanophenyl)quinoxaline into polymer matrices is a promising strategy to create functional materials that combine the processability of polymers with the unique electronic or optical properties of the quinoxaline molecule. This can be achieved by physically blending the compound into a host polymer or by using it as a functional component in a composite material.

Quinoxaline derivatives have been investigated as high-performance photoinitiators for polymerization. researchgate.net In such applications, the quinoxaline compound is blended into a liquid monomer resin. Upon exposure to UV or visible light, it initiates the polymerization process, becoming part of the final solid polymer network. researchgate.net This demonstrates the compatibility of the quinoxaline scaffold with polymer systems. Furthermore, as a composite material, 5,8-Bis(4-cyanophenyl)quinoxaline could be dispersed in an insulating polymer matrix to impart semiconducting or photoluminescent properties, with potential applications in organic electronics and sensors. The performance of such composites would depend on the degree of dispersion, the concentration of the quinoxaline derivative, and the specific interactions at the molecule-polymer interface.

Future Directions and Emerging Research Avenues for 5,8 Bis 4 Cyanophenyl Quinoxaline

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, seeking to combine the desirable properties of both classes of materials. The integration of 5,8-Bis(4-cyanophenyl)quinoxaline into such hybrids is a promising future direction, with potential applications in optoelectronics and sensing.

Furthermore, the creation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using 5,8-Bis(4-cyanophenyl)quinoxaline as a building block or ligand is another exciting prospect. The nitrogen atoms in the quinoxaline (B1680401) ring and the terminal nitrile groups can act as coordination sites for metal ions or as reactive sites for forming porous crystalline structures. These hybrid materials could exhibit novel properties for gas storage, separation, and heterogeneous catalysis. The defined porosity and high surface area of such frameworks, combined with the electronic properties of the quinoxaline unit, could lead to highly selective sensors or efficient catalysts.

Research in this area will likely focus on:

Synthesis and Characterization: Developing synthetic methods to incorporate 5,8-Bis(4-cyanophenyl)quinoxaline into hybrid structures like perovskites, MOFs, and COFs.

Interfacial Engineering: Investigating the role of this compound in modifying the electronic properties and stability of interfaces in solar cells and other electronic devices.